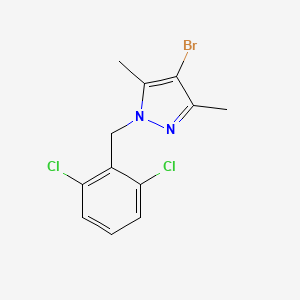![molecular formula C22H23N3O3S B4232177 3-{[(2,5-dimethylphenyl)amino]sulfonyl}-4-methyl-N-(2-pyridinylmethyl)benzamide](/img/structure/B4232177.png)
3-{[(2,5-dimethylphenyl)amino]sulfonyl}-4-methyl-N-(2-pyridinylmethyl)benzamide
説明
3-{[(2,5-dimethylphenyl)amino]sulfonyl}-4-methyl-N-(2-pyridinylmethyl)benzamide, also known as DASB, is a chemical compound that has been widely used in scientific research. DASB is a selective serotonin transporter (SERT) ligand that has been used to study the role of SERT in various physiological and pathological conditions.
作用機序
3-{[(2,5-dimethylphenyl)amino]sulfonyl}-4-methyl-N-(2-pyridinylmethyl)benzamide binds to SERT with high affinity and specificity, inhibiting the reuptake of serotonin from the synaptic cleft. This leads to an increase in the concentration of serotonin in the synaptic cleft, which can have various physiological and pathological effects. The exact mechanism of action of this compound is still not fully understood, but it is believed to involve the modulation of neurotransmitter release, receptor signaling, and gene expression.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects, including the modulation of neurotransmitter release, receptor signaling, and gene expression. This compound has been shown to increase the concentration of serotonin in the synaptic cleft, which can lead to various physiological and pathological effects, such as mood regulation, appetite control, and pain modulation. This compound has also been shown to modulate the activity of various neurotransmitter systems, such as dopamine, norepinephrine, and glutamate.
実験室実験の利点と制限
The advantages of using 3-{[(2,5-dimethylphenyl)amino]sulfonyl}-4-methyl-N-(2-pyridinylmethyl)benzamide in lab experiments include its high affinity and specificity for SERT, its ability to visualize the distribution and density of SERT in the brain, and its potential to modulate the activity of various neurotransmitter systems. The limitations of using this compound in lab experiments include its potential to interact with other receptors and transporters, its potential to induce side effects, and its limited availability and high cost.
将来の方向性
For the research on 3-{[(2,5-dimethylphenyl)amino]sulfonyl}-4-methyl-N-(2-pyridinylmethyl)benzamide include the development of new SERT ligands with improved affinity and specificity, the investigation of the role of SERT in various neuropsychiatric disorders, and the development of new therapeutic strategies for the treatment of these disorders. Other future directions include the investigation of the interaction between this compound and other neurotransmitter systems, the development of new imaging techniques for the visualization of SERT in the brain, and the investigation of the potential side effects and toxicity of this compound.
科学的研究の応用
3-{[(2,5-dimethylphenyl)amino]sulfonyl}-4-methyl-N-(2-pyridinylmethyl)benzamide has been widely used in scientific research to study the role of SERT in various physiological and pathological conditions. SERT is a membrane protein that is responsible for the reuptake of serotonin from the synaptic cleft. This compound is a selective SERT ligand that binds to SERT with high affinity and specificity. This compound has been used in positron emission tomography (PET) imaging studies to visualize the distribution and density of SERT in the brain. This compound has also been used in in vitro and in vivo studies to investigate the role of SERT in depression, anxiety, and other neuropsychiatric disorders.
特性
IUPAC Name |
3-[(2,5-dimethylphenyl)sulfamoyl]-4-methyl-N-(pyridin-2-ylmethyl)benzamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23N3O3S/c1-15-7-8-16(2)20(12-15)25-29(27,28)21-13-18(10-9-17(21)3)22(26)24-14-19-6-4-5-11-23-19/h4-13,25H,14H2,1-3H3,(H,24,26) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UWGNJJRBOGKODJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)NS(=O)(=O)C2=C(C=CC(=C2)C(=O)NCC3=CC=CC=N3)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
409.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3-fluoro-4-({4-[2-nitro-4-(trifluoromethyl)phenyl]-1-piperazinyl}carbonyl)benzonitrile](/img/structure/B4232101.png)
![ethyl 4-({[(5-{1-[(3-chlorobenzoyl)amino]ethyl}-4-methyl-4H-1,2,4-triazol-3-yl)thio]acetyl}amino)benzoate](/img/structure/B4232122.png)


![2-(4-bromo-5-methyl-3-nitro-1H-pyrazol-1-yl)-N-[2-(methylthio)phenyl]propanamide](/img/structure/B4232146.png)
![4-isobutoxy-N-[4-({[(1-phenylcyclopropyl)methyl]amino}carbonyl)phenyl]benzamide](/img/structure/B4232149.png)

amino]-N-(2-ethyl-6-methylphenyl)benzamide](/img/structure/B4232159.png)
![diethyl 3-methyl-5-{[2-(4-morpholinyl)-5-nitrobenzoyl]amino}-2,4-thiophenedicarboxylate](/img/structure/B4232170.png)
![11-(2,5-dimethoxyphenyl)-3,3-dimethyl-1-oxo-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepine-7-carboxylic acid](/img/structure/B4232172.png)
![N-(3-acetylphenyl)-N-{2-[4-(4-fluorophenyl)-1-piperazinyl]-2-oxoethyl}methanesulfonamide](/img/structure/B4232188.png)
![6-chloro-7-methoxy-4-methyl-3-[2-(4-morpholinyl)-2-oxoethyl]-2H-chromen-2-one](/img/structure/B4232196.png)
![3-chloro-4-methoxy-N-[2-(1-pyrrolidinylcarbonyl)phenyl]benzenesulfonamide](/img/structure/B4232209.png)
![2-{[N-[(4-ethoxyphenyl)sulfonyl]-N-(4-fluorophenyl)glycyl]amino}-N-(2-methoxyethyl)benzamide](/img/structure/B4232212.png)
